REACTION_CXSMILES
|
[CH2:1]([CH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12]C)[CH:10]=2)[CH2:5][CH2:4]1)[CH3:2].Cl.N1C=CC=CC=1>O>[CH2:1]([CH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:12])[CH:10]=2)[CH2:5][CH2:4]1)[CH3:2] |f:1.2|
|
Name
|
3-ethyl-5-methoxy-indane
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(C)C1CCC2=CC=C(C=C12)OC
|
Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Type
|
CUSTOM
|
Details
|
by shaking with chloroform
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After it had cooled
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted
|
Type
|
WASH
|
Details
|
The combined organic phases were washed until neutral, and
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
Molecular distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1CCC2=CC=C(C=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |